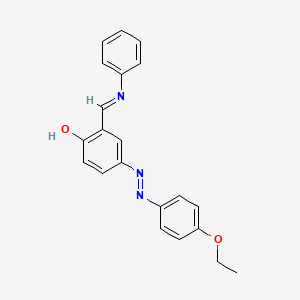
Phenol, 4-(4-ethoxyphenylazo)-2-phenyliminomethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-(4-ETHOXYPHENYL)-1-DIAZENYL]-2-[(PHENYLIMINO)METHYL]PHENOL is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a diazenyl group and an imino group attached to a phenol ring, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
The synthesis of 4-[(E)-2-(4-ETHOXYPHENYL)-1-DIAZENYL]-2-[(PHENYLIMINO)METHYL]PHENOL typically involves the condensation of 5-[(2-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde with different substituted aromatic amines and sulphonamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or palladium acetate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-[(E)-2-(4-ETHOXYPHENYL)-1-DIAZENYL]-2-[(PHENYLIMINO)METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
4-[(E)-2-(4-ETHOXYPHENYL)-1-DIAZENYL]-2-[(PHENYLIMINO)METHYL]PHENOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given its ability to inhibit bacterial growth.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-ETHOXYPHENYL)-1-DIAZENYL]-2-[(PHENYLIMINO)METHYL]PHENOL involves its interaction with bacterial cell walls, leading to disruption of cell membrane integrity and inhibition of essential enzymatic processes. The diazenyl and imino groups play a crucial role in binding to bacterial proteins, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Similar compounds to 4-[(E)-2-(4-ETHOXYPHENYL)-1-DIAZENYL]-2-[(PHENYLIMINO)METHYL]PHENOL include:
4-Bromo-2-[(phenylimino)methyl]phenol: This compound also features an imino group and has been studied for its thermochromic properties.
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Known for its use in synthetic chemistry, this compound shares structural similarities with the target compound.
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-[(4-ethoxyphenyl)diazenyl]-2-(phenyliminomethyl)phenol |
InChI |
InChI=1S/C21H19N3O2/c1-2-26-20-11-8-18(9-12-20)23-24-19-10-13-21(25)16(14-19)15-22-17-6-4-3-5-7-17/h3-15,25H,2H2,1H3 |
InChI Key |
YSZLEWZJJPLNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















